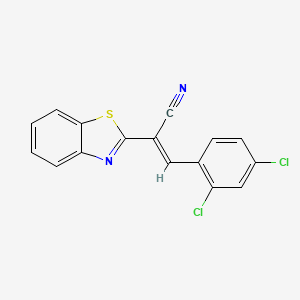![molecular formula C15H22N2O4S2 B2823203 N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214866-38-2](/img/structure/B2823203.png)
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C15H22N2O4S2 and its molecular weight is 358.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Potential for PET Imaging of MMPs
A study by Wagner et al. (2007) explored novel fluorinated derivatives of MMP inhibitors, which can be used for positron emission tomography (PET) imaging of matrix metalloproteinases (MMPs) in pathological processes. This research highlights the potential of using such compounds in the diagnosis and monitoring of diseases involving MMPs.
2. Inhibitory Effects on Alzheimer's Disease
Research by Abbasi et al. (2018) focused on synthesizing sulfonamides derived from 4-methoxyphenethylamine. These compounds demonstrated inhibitory effects on acetylcholinesterase, a key enzyme in Alzheimer's disease. This study suggests the therapeutic potential of such derivatives in treating neurodegenerative diseases.
3. Development of New Ionic Monomers and Polymers
Shaplov et al. (2011) developed novel ionic monomers with highly delocalized anions and electrochemically stable mobile cations. These monomers, characterized in their study, form part of a series of new anionic "polymeric ionic liquids" (PILs) with applications in various fields, including energy storage and electronics. Link to study.
4. Advances in Insecticide Development
A study by Zhu et al. (2011) presented the discovery of sulfoxaflor, a novel insecticide targeting sap-feeding pests. This compound, representing a new class of insect control agents, showed broad-spectrum efficacy against various sap-feeding insects, offering a new tool in agricultural pest management.
5. Research on Anticancer Activities
Muškinja et al. (2019) synthesized a series of sulfonyl esters with chalcone analogues and evaluated their in vitro anticancer activities. Their findings indicate strong anticancer activities with high selectivity, suggesting potential applications in cancer treatment. Link to study.
6. Antimicrobial Agents Development
Patil et al. (2010) synthesized novel triazolo-3-ones and their corresponding sulfones, showcasing significant antibacterial and antifungal activities. This research underscores the potential of these compounds as antimicrobial agents. Link to study.
Propriétés
IUPAC Name |
N-methoxy-N-methyl-4-methylsulfanyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S2/c1-17(21-2)15(18)14(9-11-22-3)16-23(19,20)12-10-13-7-5-4-6-8-13/h4-8,10,12,14,16H,9,11H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGEAELCBCMQLEG-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CCSC)NS(=O)(=O)C=CC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)C(CCSC)NS(=O)(=O)/C=C/C1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
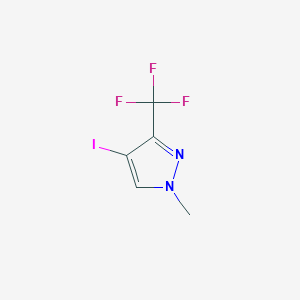
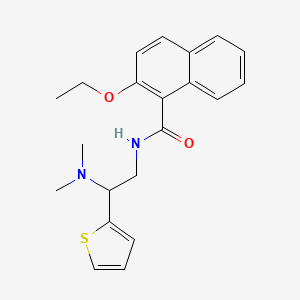

![3-(3-Methoxy-4-{[(propan-2-yl)carbamoyl]methoxy}benzamido)benzene-1-sulfonyl fluoride](/img/structure/B2823126.png)
![Methyl 4-{[(2,5-dimethylphenyl)carbamoyl]methoxy}-6-fluoroquinoline-2-carboxylate](/img/structure/B2823128.png)
![ethyl 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2823129.png)

![[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2823131.png)

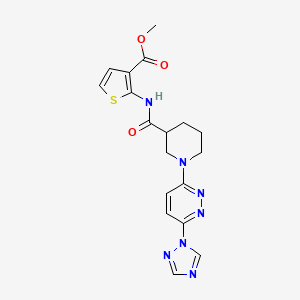
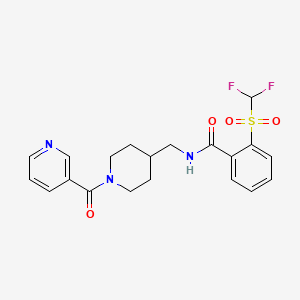
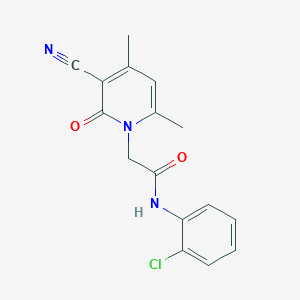
![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)
